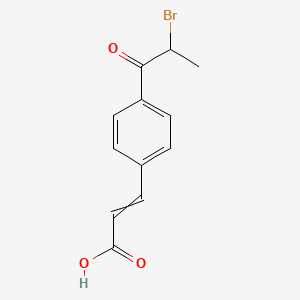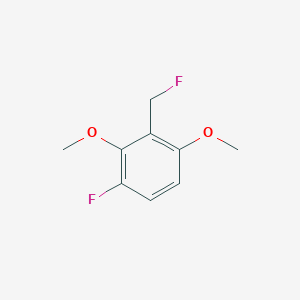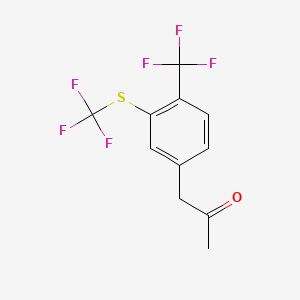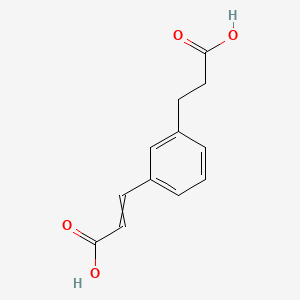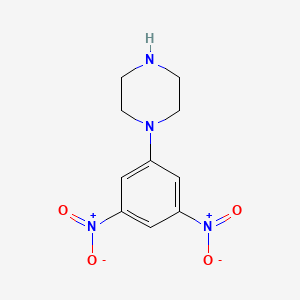
1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of an amino group, a methylthio group, and a bromopropanone moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one typically involves the bromination of a precursor compound, such as 1-(2-Amino-6-(methylthio)phenyl)propan-2-one. The bromination reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols.
Aplicaciones Científicas De Investigación
1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions, respectively, with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic residues in proteins.
Comparación Con Compuestos Similares
1-(2-Amino-6-(methylthio)phenyl)ethanone: Lacks the bromine atom, leading to different reactivity and applications.
1-(2-Amino-6-(methylthio)phenyl)-2-bromopropan-1-one: Differing position of the bromine atom affects its chemical behavior.
1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one: Chlorine substitution instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness: 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the bromine atom at the 3-position of the propanone moiety makes it a versatile intermediate for further chemical modifications.
Propiedades
Fórmula molecular |
C10H12BrNOS |
|---|---|
Peso molecular |
274.18 g/mol |
Nombre IUPAC |
1-(2-amino-6-methylsulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNOS/c1-14-10-4-2-3-9(12)8(10)5-7(13)6-11/h2-4H,5-6,12H2,1H3 |
Clave InChI |
BHXMVSFEZRGITQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC(=C1CC(=O)CBr)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


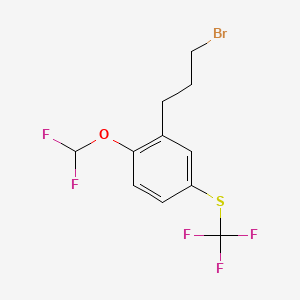
![1-[2-(1,3-Thiazol-4-yl)-1H-benzimidazol-1-yl]prop-2-en-1-one](/img/structure/B14061668.png)
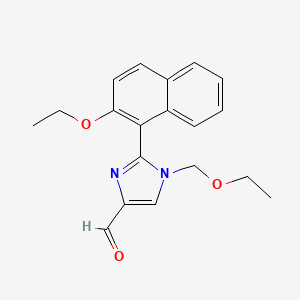
![[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14061692.png)
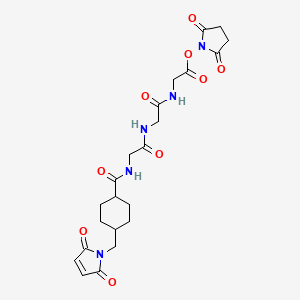
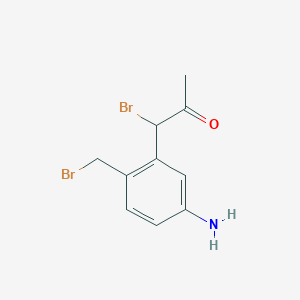
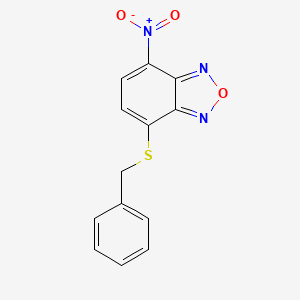
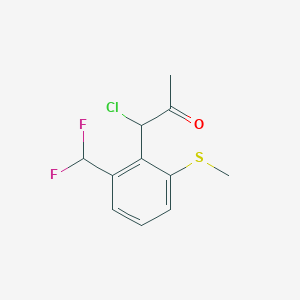
![(2S)-2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-(1-{1-[(2,2-dimethylpropyl)amino]-2-methylpropan-2-yl}-1H-imidazol-4-yl)pentanamide](/img/structure/B14061726.png)
